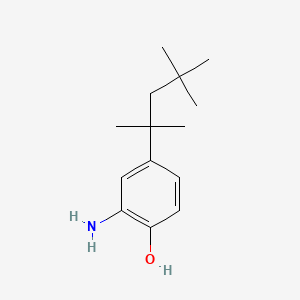

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Description

Properties

IUPAC Name |

2-amino-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESJCRMQEYZHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064103 | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6073-20-7 | |

| Record name | 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6073-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006073207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of a robust and industrially relevant synthesis pathway for 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a valuable intermediate in the synthesis of specialized polymers and other fine chemicals. The presented synthesis route proceeds via a two-step sequence involving the regioselective nitration of 4-(2,4,4-trimethylpentan-2-yl)phenol, followed by the catalytic hydrogenation of the resulting nitro intermediate. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. Furthermore, it includes a thorough discussion of the reaction mechanisms, safety considerations, and characterization of the synthesized compounds, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: Significance and Applications

This compound, also known as 2-amino-4-tert-octylphenol, is a substituted aminophenol derivative of significant interest in the chemical industry. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group, makes it a versatile building block for the synthesis of a variety of complex organic molecules. The bulky and lipophilic tert-octyl group imparts unique solubility and stability properties to its derivatives.

The primary applications of this compound and its analogs lie in the development of high-performance polymers, including polybenzoxazoles, which are known for their exceptional thermal stability and mechanical strength. Additionally, this compound serves as a key intermediate in the synthesis of specialized dyes, antioxidants, and other performance chemicals. The efficient and selective synthesis of this molecule is therefore of paramount importance for advancing these technological applications.

The Synthetic Pathway: A Two-Step Approach

The most direct and widely applicable method for the synthesis of this compound involves a two-step reaction sequence starting from the commercially available 4-(2,4,4-trimethylpentan-2-yl)phenol. This pathway is outlined below:

-

Step 1: Electrophilic Nitration. The selective introduction of a nitro group onto the aromatic ring of 4-(2,4,4-trimethylpentan-2-yl)phenol.

-

Step 2: Catalytic Hydrogenation. The reduction of the nitro group to an amino group to yield the final product.

This approach is favored for its relatively high yields, selectivity, and the use of well-established chemical transformations.

"2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol" chemical properties

An In-depth Technical Guide to 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a substituted aminophenol with significant potential as a chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with detailed information on compound identification, physicochemical characteristics, a plausible synthetic pathway with a detailed experimental protocol, and key safety considerations. By synthesizing data from established chemical databases and relevant scientific literature, this guide serves as an authoritative resource for understanding and utilizing this compound in further research and development.

Compound Identification and Structure

This compound, also commonly known as 2-Amino-4-tert-octylphenol, is an aromatic organic compound featuring a phenol ring substituted with both an amino group (-NH₂) and a bulky tert-octyl group.[1] This unique substitution pattern imparts specific solubility and reactivity characteristics, making it a valuable building block in organic synthesis.

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-4-tert-octylphenol, 4-tert-Octyl-2-aminophenol, 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol | [1] |

| CAS Number | 6073-20-7 | [1][2] |

| Molecular Formula | C₁₄H₂₃NO | [1][2] |

| Molecular Weight | 221.34 g/mol | [1] |

| InChI Key | BESJCRMQEYZHPM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and integration into synthetic workflows. While extensive experimental data for this compound is not broadly published, predicted values and data from its precursor, 4-tert-octylphenol, provide a strong basis for its expected characteristics. The bulky, nonpolar tert-octyl group is expected to decrease water solubility while increasing its solubility in nonpolar organic solvents.

| Property | Value (Predicted/Analog) | Source |

| Appearance | White to brown powder or crystals (expected) | [3] |

| Melting Point | 63 °C (Predicted) | [1] |

| Boiling Point | 327.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 0.992 g/cm³ (Predicted) | [1] |

| Flash Point | 152.1 °C (Predicted) | [1] |

Synthesis and Reactivity

The synthesis of this compound is not commonly detailed in literature. However, a robust and logical synthetic route can be proposed based on standard aromatic chemistry, starting from the commercially available precursor, 4-tert-octylphenol. The process involves two key steps: electrophilic nitration of the phenol ring, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Pathway

The causality behind this experimental design is straightforward:

-

Nitration: The hydroxyl group of 4-tert-octylphenol is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked by the tert-octyl group, the incoming nitro group is directed to one of the ortho positions.

-

Reduction: The resulting 2-nitro-4-tert-octylphenol is then subjected to a standard reduction reaction to convert the nitro group into the desired primary amine, yielding the final product.

Caption: Proposed two-step synthesis of the target compound from 4-tert-octylphenol.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol is adapted from established methods for the synthesis of similar aminophenols.[4]

Step 1: Nitration of 4-tert-Octylphenol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-tert-octylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitrating Agent Addition: Slowly add a solution of nitric acid (1.05 eq) in concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. The choice of a strong acid medium is crucial to generate the nitronium ion (NO₂⁺) electrophile.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. The crude 2-nitro-4-tert-octylphenol will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 2-Nitro-4-tert-octylphenol

-

Reaction Setup: To a round-bottom flask, add the dried 2-nitro-4-tert-octylphenol (1.0 eq) and a suitable solvent like ethanol. Add tin (Sn) metal (2.5-3.0 eq).

-

Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) portion-wise. The Sn/HCl system is a classic and effective reducing agent for aromatic nitro groups. The reaction is exothermic and should be controlled carefully.

-

Reaction: Continue refluxing for 3-6 hours until TLC analysis indicates the complete disappearance of the starting material.

-

Workup and Isolation: Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate tin hydroxides. The product can be extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography or recrystallization to obtain the final product of high purity.

Applications and Significance

Substituted aminophenols are versatile intermediates in the chemical industry. While specific applications for this compound are not widely documented, its structural analogues are used in several key areas, suggesting its potential utility.

-

Dye and Pigment Synthesis: Aminophenols are precursors to a variety of dyes. For instance, the related compound 2-amino-4-tert-amyl-6-nitrophenol is an important intermediate for synthesizing metal complex dyes.[5][6]

-

Pharmaceutical and Biologically Active Molecules: The aminophenol scaffold is present in many biologically active compounds. Analogues like 2-amino-4-tert-butylphenol are used to prepare organocatalysts and intermediates for biologically important benzoxazole derivatives.[7]

-

Polymer and Material Science: Derivatives of 4-tert-octylphenol are key intermediates in the synthesis of UV light absorbers, such as UV-928, which are critical additives for high-performance coatings.[8] The title compound could potentially serve in the synthesis of novel polymer additives.

Caption: Potential applications of the title compound as a chemical intermediate.

Safety and Handling

Comprehensive safety data for this compound is limited.[1] Therefore, a precautionary approach based on the known hazards of structurally similar aminophenols is required. Analogous compounds are known to cause skin and eye irritation and may be harmful if inhaled or ingested.[3][9]

| Hazard Information | Details | Source |

| GHS Pictograms | No data available. Exclamation mark (GHS07) is common for analogues. | [1] |

| Signal Word | Warning (based on analogues) | [9] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid generation of dust.

-

Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a valuable chemical intermediate whose properties are defined by its unique combination of a reactive aminophenol core and a bulky hydrophobic tert-octyl group. While specific data remains sparse, its characteristics can be reliably inferred from its chemical structure and the properties of its precursors and analogues. The synthetic route proposed herein, based on well-established chemical principles, provides a clear pathway for its preparation. Its potential applications in the synthesis of dyes, pharmaceuticals, and polymer additives make it a compound of interest for further scientific and industrial exploration. Adherence to strict safety protocols based on related compounds is essential for its handling and use.

References

-

1PlusChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

-

Al-Ostoot, F. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6095. [Link]

- Google Patents. (n.d.). CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol.

- Google Patents. (n.d.). CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

Sources

- 1. echemi.com [echemi.com]

- 2. 1pchem.com [1pchem.com]

- 3. 2-Amino-4-tert-butylphenol | 1199-46-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 6. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

- 7. 2-氨基-4-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a substituted aminophenol with significant potential in chemical synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and potential applications, grounded in established scientific principles.

Core Identification and Chemical Properties

This compound, also known by its synonym 2-Amino-4-tert-octylphenol, is a bifunctional organic compound containing both an amine and a hydroxyl group attached to a benzene ring, which is further substituted with a bulky tert-octyl group.[1] This unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Chemical Identifiers

A clear identification of a chemical substance is paramount for reproducibility and safety in research. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 6073-20-7 | [1][2] |

| Molecular Formula | C₁₄H₂₃NO | [1][2] |

| Molecular Weight | 221.34 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol, 2-Amino-4-tert-octylphenol, 4-tert-Octyl-2-aminophenol | [1] |

| InChI Key | BESJCRMQEYZHPM-UHFFFAOYSA-N | [1] |

| DSSTox ID | DTXSID2064103 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. The table below outlines the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Melting Point | 63 °C | [1] |

| Boiling Point | 327.9 °C at 760 mmHg | [1] |

| Flash Point | 152.1 °C | [1] |

| Density | 0.992 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.533 | [1] |

Synthesis Methodology

The synthesis of substituted aminophenols like this compound typically involves a two-step process: nitration of the parent phenol followed by the reduction of the nitro group to an amine. This established route offers a reliable method for laboratory-scale preparation.

General Synthesis Workflow

The logical flow for the synthesis is depicted in the diagram below. The initial step is the electrophilic nitration of 4-(2,4,4-trimethylpentan-2-yl)phenol, which is then followed by a reduction step to yield the final product.

Caption: General synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from general procedures for the synthesis of aminophenols.[3][4]

Step 1: Nitration of 4-(2,4,4-trimethylpentan-2-yl)phenol

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve 1 mole of 4-(2,4,4-trimethylpentan-2-yl)phenol in glacial acetic acid.

-

Slowly add a stoichiometric amount of nitric acid, maintaining the temperature below 10 °C to control the exothermic reaction and prevent over-nitration.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

-

Pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol.

Step 2: Reduction of 2-Nitro-4-(2,4,4-trimethylpentan-2-yl)phenol

-

To a round-bottom flask, add the synthesized 2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol and a suitable solvent such as ethanol.

-

Add a reducing agent. A common method is the use of tin metal in the presence of concentrated hydrochloric acid.[3] Alternatively, catalytic hydrogenation using a catalyst like platinum oxide (PtO₂) under a hydrogen atmosphere can be employed.[4]

-

If using Sn/HCl, heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with significant biological activity. Its utility can be inferred from the applications of structurally similar aminophenols.

Intermediate for Biologically Active Molecules

Derivatives of aminophenols are known to be key building blocks in the synthesis of various pharmaceuticals. For instance, substituted aminophenols have been used to create novel protein kinase and angiogenesis inhibitors for cancer treatment.[5] The presence of both an amine and a hydroxyl group allows for diverse chemical modifications to build complex molecular architectures. Novel 2-(4-aminophenyl)benzothiazoles, which share the aminophenyl core, have shown potent and selective antitumor properties.[6][7][8][9]

Potential Signaling Pathway Interactions

The aminophenol scaffold is a component of molecules that can interact with various biological pathways. For example, certain aminophenol derivatives have been investigated as inhibitors of protein kinases such as AKT and ABL tyrosine kinase, which are crucial in cancer cell signaling.[5] The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway, a common target in cancer drug discovery where inhibitors derived from such scaffolds could potentially act.

Sources

- 1. echemi.com [echemi.com]

- 2. 1pchem.com [1pchem.com]

- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a substituted aminophenol with potential applications in chemical synthesis and materials science. While direct experimental determination of its three-dimensional structure is not extensively reported in publicly accessible literature, this document synthesizes foundational chemical principles, data from analogous structures, and outlines robust methodologies for its complete characterization.

Introduction and Physicochemical Properties

This compound, also known as 2-Amino-4-tert-octylphenol, is a molecule of interest due to the interplay of its functional groups: a nucleophilic amino group, a hydroxyl group capable of hydrogen bonding, and a bulky, hydrophobic tert-octyl substituent on a phenol backbone.[1] Understanding the spatial arrangement of these groups is paramount for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as an intermediate in the synthesis of specialized polymers and UV absorbers.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6073-20-7 | [1] |

| Molecular Formula | C14H23NO | [1] |

| Molecular Weight | 221.34 g/mol | [1] |

| Melting Point | 63 °C | [1] |

| Boiling Point | 327.9 °C at 760 mmHg | [1] |

| Synonyms | 2-Amino-4-(1,1,3,3-tetramethylbutyl)phenol, 2-Amino-4-tert-octylphenol | [1] |

Predicted Molecular Structure and Conformation

In the absence of direct crystallographic data for this compound, we can infer its likely structural characteristics by analyzing its constituent parts and related molecules. The core of the molecule is a phenol ring, which is planar. The amino (-NH2) and hydroxyl (-OH) groups are ortho to each other, suggesting the potential for intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of the amino nitrogen. This interaction would influence the orientation of these groups relative to the ring and to each other.

The most significant determinant of the molecule's overall conformation is the bulky 2,4,4-trimethylpentan-2-yl (tert-octyl) group. This substituent, attached at the para position to the hydroxyl group, will exert considerable steric hindrance. The C-C bonds within the tert-octyl group will adopt a staggered conformation to minimize steric strain. The bond connecting the quaternary carbon of the tert-octyl group to the phenol ring will likely have a rotational barrier, and the preferred conformation will be one that minimizes steric clashes with the ortho protons of the phenol ring.

Methodologies for Structural and Conformational Analysis

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques should be employed.

Experimental Determination

3.1.1 X-Ray Crystallography

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: The primary challenge is to grow single crystals of sufficient quality. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or dioxane).

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal motion and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[3]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.[3]

Caption: Workflow for X-ray Crystallography.

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution.

-

¹H NMR: The chemical shifts of the aromatic protons can provide information about the electronic environment and the substitution pattern. The coupling constants between adjacent protons can help to confirm their relative positions. The signals from the amino and hydroxyl protons may be broad and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The number of unique carbon signals will confirm the symmetry of the molecule. The chemical shifts of the aromatic carbons are sensitive to the substituents.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning the quaternary carbons and confirming the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the tert-octyl group and the aromatic protons, providing insights into the preferred conformation around the C-C bond connecting the alkyl group to the phenol ring.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to assign signals and extract structural information.

Computational Modeling

In conjunction with experimental data, or as a predictive tool, computational chemistry offers valuable insights into molecular conformation.[8]

3.2.1 Conformational Search

A systematic or stochastic conformational search can be performed using molecular mechanics force fields (e.g., MMFF94, OPLS3e) to identify low-energy conformations of the tert-octyl group.

3.2.2 Quantum Mechanical Calculations

The geometries of the low-energy conformers identified from the molecular mechanics search can be further optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[4] This will provide more accurate geometries and relative energies of the different conformers. Frequency calculations should be performed to confirm that the optimized structures are true energy minima.

Sources

- 1. echemi.com [echemi.com]

- 2. CN105503534A - Preparation method of 2-cumyl-4-tert-octylphenol - Google Patents [patents.google.com]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

This guide provides a comprehensive technical overview of the methodologies for assessing the solubility and stability of the molecule 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices and outlines self-validating protocols to ensure scientific integrity.

Introduction

This compound, a substituted aminophenol derivative, presents a chemical structure with functionalities prone to various interactions and degradation pathways. The presence of a phenolic hydroxyl group and an amino group on the aromatic ring suggests a specific reactivity profile, including susceptibility to oxidation. The bulky tertiary octyl group significantly influences its lipophilicity and, consequently, its solubility in aqueous and organic media. A thorough understanding of its solubility and stability is paramount for its potential applications in pharmaceutical and chemical industries, as these properties dictate its bioavailability, formulation strategies, and storage conditions.

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For this compound, its amphiphilic nature, with a hydrophobic octyl group and hydrophilic amino and hydroxyl groups, suggests a complex solubility profile.

Thermodynamic Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for this determination due to its directness and reliability.

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of pharmaceutical relevance (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol, and polyethylene glycol).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

The selection of solvents covers a range of polarities and is representative of vehicles used in drug formulation.

-

Temperature control is crucial as solubility is temperature-dependent.

-

The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium.

Data Presentation:

While specific quantitative data for this compound is not extensively available in public literature, the expected trend based on its structure is summarized below.

| Solvent System | Expected Solubility | Rationale |

| Water | Low | The large hydrophobic tert-octyl group will likely limit aqueous solubility. |

| Phosphate Buffer (pH 2) | Moderate | The amino group will be protonated (R-NH3+), increasing aqueous solubility. |

| Phosphate Buffer (pH 7.4) | Low to Moderate | The compound will exist in a less charged state, potentially reducing solubility compared to acidic pH. |

| Phosphate Buffer (pH 10) | Moderate to High | The phenolic hydroxyl group will be deprotonated (R-O-), increasing aqueous solubility. |

| Ethanol | High | As a polar organic solvent, ethanol should effectively solvate both the polar and non-polar portions of the molecule. |

| Propylene Glycol | High | Similar to ethanol, this is a common pharmaceutical co-solvent capable of dissolving amphiphilic molecules. |

| Polyethylene Glycol (PEG 400) | High | PEG 400 is a non-volatile, polar organic solvent that is an excellent solubilizer for a wide range of compounds. |

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This is a high-throughput method often used in early drug discovery.

Experimental Workflow: Kinetic Solubility

Caption: Kinetic solubility workflow.

Part 2: Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[1][2]

Experimental Protocol: Forced Degradation

A stock solution of this compound is prepared and subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is kept at 105°C for 48 hours.

-

Photolytic Degradation: The solution is exposed to UV light (254 nm) and visible light in a photostability chamber.

After exposure, the samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method.

Causality Behind Experimental Choices:

-

Acid/Base Hydrolysis: These conditions test the lability of functional groups susceptible to hydrolysis. For the target molecule, the primary structure is expected to be relatively stable to hydrolysis, although extreme pH and temperature could lead to some degradation.

-

Oxidation: The aminophenol moiety is highly susceptible to oxidation.[3][4] Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[5] The amino and hydroxyl groups on the aromatic ring are electron-donating, making the ring susceptible to oxidative attack, potentially leading to the formation of quinone-imine structures and subsequent polymerization.

-

Thermal Stress: This evaluates the intrinsic thermal stability of the compound in the solid state.

-

Photostability: Phenolic compounds can undergo photodegradation, and the presence of an amino group can further influence the photochemical pathways.[6]

Logical Relationship: Forced Degradation to Stability-Indicating Method

Caption: Development of a stability-indicating analytical method.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the primary degradation pathway is expected to be oxidation. The aminophenol can be oxidized to a quinone-imine intermediate, which is highly reactive and can undergo further reactions, including polymerization to form colored degradants.

Data Presentation:

| Stress Condition | Expected Degradation | Potential Degradation Products |

| Acidic Hydrolysis | Minimal | Unlikely to see significant degradation under mild conditions. |

| Basic Hydrolysis | Minimal to Moderate | Potential for some degradation, especially at elevated temperatures. Secondary amides derived from p-aminophenol have shown a base-mediated oxidative degradation pathway.[7] |

| Oxidation (H₂O₂) | Significant | Quinone-imine intermediates, polymerized products. |

| Thermal | Minimal to Moderate | Depends on the melting point and presence of impurities. |

| Photolysis | Moderate | Photodegradation of aminophenols can occur, leading to complex mixtures of products.[6] |

Part 3: Analytical Methodologies

A robust and validated analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Recommended HPLC Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (likely around 280-300 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Method Validation:

The developed HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development and application. This guide has outlined the fundamental principles and detailed experimental protocols for these assessments. The compound's structure suggests that while it may have limited aqueous solubility at neutral pH, this can be modulated by pH changes. The primary stability concern is oxidative degradation due to the aminophenol moiety. A well-designed forced degradation study is essential for understanding its degradation pathways and for developing a robust, stability-indicating analytical method.

References

-

Prasada Rao, A. V., et al. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. Rasayan J. Chem., 10(4), 1333-1340. Link

-

Kashni, M., Singh, J., & Kaushik, R. (2017). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. International Journal of Environmental Science and Technology, 14(10), 2229-2238. Link

-

Jain, D., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. Link

-

Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

Das, S., et al. (2014). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Polish Journal of Chemical Technology, 16(1), 89-94. Link

-

Min, S., Ri-sheng, Y., & Wen-xia, G. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China, 1(1), 94-98. Link

-

PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Aminophenol. Retrieved from [Link]

-

Wikipedia. (2024). 4-Aminophenol. Retrieved from [Link]

-

Wang, X., et al. (2020). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. Journal of Chemical & Engineering Data, 65(4), 1933-1944. Link

-

Min, S., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China, 1(1), 94-98. Link

-

Murakami, S., et al. (1998). Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp. AP3. ResearchGate. Link

-

Alsante, K. M., et al. (2014). Forced degradation studies. Pharmaceutical Technology, 38(3), 52-61. Link

-

PubChem. (n.d.). 2-Amino-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129. Link

-

Rawat, T., & Pandey, I. P. (2015). Forced Degradation Studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. Link

- Stephen, H., & Stephen, T. (1963).

-

Science.gov. (n.d.). forced degradation study. Retrieved from [Link]

-

Cantarella, M., et al. (1991). Hydrolytic reactions in two-phase systems. Effect of water-immiscible organic solvents on stability and activity of acid phosphatase, beta-glucosidase, and beta-fructofuranosidase. Enzyme and Microbial Technology, 13(7), 547-553. Link

-

Nagy, J., et al. (2008). Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene. Polymer Degradation and Stability, 93(8), 1543-1549. Link

-

Chemsrc. (n.d.). 2-amino-4-octylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-nonylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45. Link

-

Jouyban, A., et al. (2006). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. Pharmazie, 61(9), 789-792. Link

-

Teychené, S., & Biscans, B. (2013). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 15(20), 7607-7616. Link

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. researchgate.net [researchgate.net]

- 7. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol

Introduction

2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol is a substituted aminophenol, a class of compounds recognized for a diverse range of biological activities.[1] The core structure, featuring a phenol ring with both an amino and a hydroxyl group, serves as a versatile scaffold in medicinal chemistry.[1] The specific molecule is further characterized by a bulky tertiary-octyl (2,4,4-trimethylpentan-2-yl) group at the para position relative to the hydroxyl group. While direct studies on the biological effects of this particular compound are not prevalent in public literature, its structural features allow for informed postulation of its potential pharmacological activities. This guide will provide an in-depth exploration of these potential activities, grounded in the established properties of structurally related phenolic and aminophenolic compounds. For each potential activity, we will delineate the underlying mechanistic rationale and provide detailed, field-proven experimental protocols for its investigation.

The lipophilic nature imparted by the tert-octyl group may enhance the compound's ability to cross cellular membranes, potentially influencing its bioavailability and interaction with intracellular targets.[2] Conversely, this bulky group could also introduce steric hindrance, affecting its interaction with certain enzymes or receptors.[3] This document aims to equip researchers, scientists, and drug development professionals with a comprehensive framework for exploring the therapeutic potential of this compound.

Chemical Structure

Caption: Workflow for DPPH/ABTS antioxidant assays.

Cytotoxic and Anticancer Activity

Mechanistic Rationale: Many phenolic and aminophenol derivatives exhibit cytotoxic effects against cancer cells through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis. [1][4][5]The bulky lipophilic side chain of this compound might enhance its uptake into cancer cells, potentially leading to increased potency. [5]Some aminophenol derivatives are known to intercalate with DNA, though this is not a universal mechanism. [6] Experimental Investigation: The initial assessment of cytotoxic activity is typically performed using cell viability assays on various cancer cell lines. Further mechanistic studies can then explore apoptosis induction and cell cycle effects.

Protocol 3: MTT/MTS Cell Viability Assay

[7]

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (solvent only).

-

After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

-

Incubate for 2-4 hours at 37°C. If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration that inhibits cell growth by 50%.

-

Protocol 4: Caspase-Glo 3/7 Assay for Apoptosis

[8]

-

Cell Treatment:

-

Seed and treat cells with the test compound at concentrations around its IC50 value as described in the MTT assay protocol. Doxorubicin can be used as a positive control for apoptosis induction.

-

-

Assay Procedure:

-

After the desired treatment period (e.g., 24 hours), equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.

-

Enzyme Inhibition Activity

Mechanistic Rationale: Phenolic compounds are known to interact with proteins and can act as enzyme inhibitors. [9]The specific enzymes that this compound might inhibit would depend on its ability to fit into the active site or an allosteric site. Potential targets include enzymes involved in neurodegeneration (e.g., acetylcholinesterase), pigmentation (e.g., tyrosinase), and metabolic diseases (e.g., α-glucosidase). [10][9][11][12] Experimental Investigation: Enzyme inhibition assays are typically performed in a cell-free system using purified enzymes.

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

[10]

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in the buffer.

-

Prepare various concentrations of the test compound. Galantamine can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound, 125 µL of DTNB, and 25 µL of AChE solution.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCI.

-

-

Measurement and Analysis:

-

Measure the absorbance at 405 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Antimicrobial Activity

Mechanistic Rationale: Phenolic compounds can exert antimicrobial effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. [2][3][13]The lipophilicity of the tert-octyl group could enhance the compound's ability to penetrate the lipid-rich membranes of bacteria and fungi. [2] Experimental Investigation: The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) using broth microdilution methods.

Protocol 6: Broth Microdilution Assay for MIC Determination

-

Microorganism Preparation:

-

Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of broth to each well.

-

Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Inoculate each well with 5 µL of the prepared microbial suspension.

-

Include a positive control (microbes and broth), a negative control (broth only), and a drug control (e.g., ampicillin for bacteria, fluconazole for fungi).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Receptor Binding and Modulation

Mechanistic Rationale: The specific three-dimensional shape and electronic properties of this compound may allow it to bind to specific biological receptors, acting as either an agonist or an antagonist. [14]G-protein coupled receptors (GPCRs) are a common target for drugs with diverse chemical structures. [14] Experimental Investigation: Receptor binding assays are crucial for identifying interactions between a ligand (the test compound) and a receptor. [15][16]Radioligand binding assays are a sensitive and robust method for this purpose. [15][17]

Protocol 7: Competitive Radioligand Binding Assay

[18]

-

Preparation of Materials:

-

Obtain cell membranes expressing the target receptor of interest.

-

Select a suitable radioligand that is known to bind to the target receptor with high affinity and specificity.

-

Prepare assay buffer and various concentrations of the unlabeled test compound.

-

-

Assay Procedure:

-

In assay tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

-

To determine non-specific binding, include tubes with a high concentration of a known unlabeled ligand.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioligand.

-

-

Measurement and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Competitive radioligand binding assay principle.

Part 2: Data Presentation and Summary

The following tables provide a structured format for summarizing the quantitative data obtained from the experimental protocols described above.

Table 1: Summary of Antioxidant Activity

| Assay | Test Compound IC50 (µg/mL) | Positive Control IC50 (µg/mL) |

| DPPH | Experimental Value | e.g., Ascorbic Acid Value |

| ABTS | Experimental Value | e.g., Trolox Value |

Table 2: Summary of Cytotoxic Activity

| Cell Line | Incubation Time (h) | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| e.g., MCF-7 | 24 | Experimental Value | e.g., Doxorubicin Value |

| 48 | Experimental Value | ||

| e.g., A549 | 24 | Experimental Value | e.g., Doxorubicin Value |

| 48 | Experimental Value |

Table 3: Summary of Enzyme Inhibition Activity

| Enzyme | Test Compound IC50 (µM) | Positive Control IC50 (µM) |

| Acetylcholinesterase | Experimental Value | e.g., Galantamine Value |

| Other Enzymes... | Experimental Value | Positive Control Value |

Table 4: Summary of Antimicrobial Activity (MIC)

| Microorganism | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| e.g., S. aureus | Experimental Value | e.g., Ampicillin Value |

| e.g., E. coli | Experimental Value | e.g., Ampicillin Value |

| e.g., C. albicans | Experimental Value | e.g., Fluconazole Value |

Conclusion

While this compound remains a largely uncharacterized molecule, its structural analogy to other biologically active aminophenols suggests a promising landscape for investigation. The bulky tert-octyl group is a key feature that may significantly influence its pharmacokinetic and pharmacodynamic properties. The experimental frameworks provided in this guide offer a comprehensive starting point for elucidating the potential antioxidant, cytotoxic, enzyme inhibitory, antimicrobial, and receptor-modulating activities of this compound. A systematic approach, as outlined, will be crucial in determining its therapeutic potential and advancing our understanding of the structure-activity relationships within this chemical class.

References

-

ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]

-

PubMed. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

-

BrainKart. (2017). p-Aminophenol Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Retrieved from [Link]

-

Trends in Sciences. (n.d.). View of Integrated Network Pharmacology, In Silico, and In Vitro Evaluation of Antioxidant Activity from the Methanol Extract of Salacca zalacca Skin. Retrieved from [Link]

-

National Institutes of Health. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses | Pharmacology. Retrieved from [Link]

-

PubMed. (2017). Receptor Binding Assays and Drug Discovery. Retrieved from [Link]

-

Ingenta Connect. (2020). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. Retrieved from [Link]

-

Botanica Serbica. (n.d.). Investigation of phenolic compounds, in vitro antioxidant and enzyme inhibition activities of methanol and aqueous extracts of d. Retrieved from [Link]

-

MDPI. (n.d.). Preventing Microbial Infections with Natural Phenolic Compounds. Retrieved from [Link]

-

Pharmapproach. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Comparative cytotoxicity of phenols in vitro. Retrieved from [Link]

-

C-BIOS. (n.d.). Antioxidant activity, phenolic profile, cytotoxicity and genotoxicity of plant extracts. Retrieved from [Link]

-

MDPI. (n.d.). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. Retrieved from [Link]

-

National Institutes of Health. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. Retrieved from [Link]

-

PubMed Central. (n.d.). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Retrieved from [Link]

-

Ingenta Connect. (2018). Phenolic Compounds, Antioxidant Properties and Enzyme Inhibition Ability of Adiantum capillus veneris L. linked to Alzheimer's Disease, Diabetes Mellitus and Skin Disorders. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Retrieved from [Link]

-

National Institutes of Health. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-dodecylphenol. Retrieved from [Link]

-

PubChem. (n.d.). Pharmaceutical compositions. Retrieved from [Link]

-

ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

-

PubMed. (1996). Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Retrieved from [Link]

- Google Patents. (n.d.). US10723730B2 - Solid forms of a selective CDK4/6 inhibitor.

-

MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

-

PubMed. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Retrieved from [Link]

- Google Patents. (n.d.). US8277807B2 - Pharmaceutical combinations.

-

PrepChem.com. (n.d.). Synthesis of B. 2-Amino-4-dodecylphenol. Retrieved from [Link]

- Google Patents. (n.d.). US2680747A - Process of preparing 4-methyl-7-bis (beta-hydroxyethyl) amino coumarin.

-

National Institutes of Health. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Retrieved from [Link]

-

MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

PubMed. (n.d.). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Retrieved from [Link]

- Google Patents. (n.d.). US9737488B2 - Pharmaceutical composition for the treatment of cancer.

-

PubMed. (n.d.). Effects of 4-tert-octylphenol on initiation and maintenance of pregnancy following oral administration during early pregnancy in rats. Retrieved from [Link]

-

PubMed. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Retrieved from [Link]

-

PubMed. (n.d.). Exposure to 4-tert-octylphenol, an environmentally persistent alkylphenol, enhances interleukin-4 production in T cells via NF-AT activation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of 2-amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazine derivative produced by the reaction of 2-amino-5-methylphenol with bovine hemolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from ...: Ingenta Connect [ingentaconnect.com]

- 8. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenolic Compounds, Antioxidant Properties and Enzyme Inhibition ...: Ingenta Connect [ingentaconnect.com]

- 10. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 11. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]

- 12. Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa [mdpi.com]

- 13. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor-Ligand Binding Assays [labome.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Utility of 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol: A Guide for the Synthetic Chemist

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-4-(2,4,4-trimethylpentan-2-yl)phenol, a sterically hindered aminophenol derivative, represents a unique and highly valuable building block for researchers in medicinal chemistry, materials science, and dye manufacturing. The presence of a bulky tert-octyl group imparts distinct solubility and reactivity characteristics, while the ortho-amino and hydroxyl functionalities offer a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, offering field-proven insights for its effective utilization.

Physicochemical Properties and Structural Attributes

This compound, also known as 2-amino-4-tert-octylphenol, is a crystalline solid at room temperature. The defining feature of this molecule is the large, hydrophobic 2,4,4-trimethylpentan-2-yl (tert-octyl) group at the 4-position of the phenol ring. This group significantly influences the molecule's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6073-20-7 | [1] |

| Molecular Formula | C₁₄H₂₃NO | [2] |

| Molecular Weight | 221.34 g/mol | [2] |

| Melting Point | 63 °C | [2] |

| Boiling Point | 327.9 °C at 760 mmHg | [2] |

| Flash Point | 152.1 °C | [2] |

| Density | 0.992 g/cm³ (Predicted) | [2] |

The bulky tert-octyl group enhances solubility in nonpolar organic solvents and can sterically direct subsequent reactions, offering a level of regiocontrol that is often challenging to achieve with less substituted aminophenols.

Synthesis of the Building Block: A Plausible and Scalable Approach

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and scalable synthetic route can be extrapolated from established methods for producing structurally similar compounds, such as 2-amino-4-tert-butylphenol.[3] The most viable approach involves a three-step sequence starting from the readily available p-tert-octylphenol.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of p-tert-octylphenol

-

In a well-ventilated fume hood, dissolve p-tert-octylphenol in a suitable organic solvent such as dichloromethane or glacial acetic acid in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or dilute nitric acid) dropwise, ensuring the temperature does not exceed 10 °C. The bulky tert-octyl group is expected to direct nitration to the ortho position.

-

After the addition is complete, allow the reaction to stir at a low temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it over crushed ice and water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-nitro-4-tert-octylphenol.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-nitro-4-tert-octylphenol from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid or sodium dithionite can be employed.[5][6]

-

Monitor the reaction by TLC. Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Key Synthetic Transformations and Applications

The true utility of this compound lies in the differential reactivity of its amino and hydroxyl groups, allowing for a wide range of selective modifications.

N-Functionalization Reactions

The amino group is typically more nucleophilic than the hydroxyl group, enabling selective reactions at the nitrogen center under appropriate conditions.

-

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This transformation is often performed in the presence of a mild base to neutralize the acid byproduct. Such N-acylated derivatives are common intermediates in the synthesis of pharmaceuticals.[7][8][9] The steric hindrance from the ortho-hydroxyl and the bulky tert-octyl group may necessitate slightly more forcing conditions compared to unhindered anilines.

-

N-Alkylation: Selective N-alkylation can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.[10][11] Direct alkylation with alkyl halides can be less selective and may lead to mixtures of mono- and di-alkylated products, as well as O-alkylation.[12]

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a privileged scaffold in medicinal chemistry.[13]

O-Functionalization Reactions

To achieve selective reaction at the hydroxyl group, the more reactive amino group often needs to be protected.

-

O-Alkylation: After protecting the amino group (e.g., as an acetamide), the phenolic hydroxyl can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) and subsequently alkylated with an alkyl halide.[10][12] Deprotection of the amino group then furnishes the O-alkylated product.

Heterocycle Synthesis: A Gateway to Functional Molecules

2-Aminophenols are renowned precursors for a variety of heterocyclic systems. The tert-octyl substituent can enhance the solubility and processability of the resulting heterocycles, making them attractive for applications in materials science and as fluorescent probes.

-

Phenoxazine Synthesis: Oxidative condensation of 2-aminophenols, either with themselves or with other catechols or quinones, is a classical method for constructing the phenoxazine core.[14][15] This tricyclic system is a key component in many dyes, fluorescent markers, and electron-donating materials for organic electronics.[16] The reaction is often catalyzed by transition metal complexes or enzymes like laccase.[4][17]

-

Benzoxazole Synthesis: Condensation of 2-aminophenols with aldehydes, followed by oxidative cyclization, is a common route to 2-substituted benzoxazoles.[18] These motifs are prevalent in biologically active compounds and are also used as optical brighteners. The bulky 4-substituent in the starting material would be incorporated into the final benzoxazole structure, potentially tuning its photophysical or biological properties.

Diazotization and Azo Coupling

The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[19][] These diazonium salts are versatile intermediates. They can undergo coupling reactions with electron-rich aromatic compounds (such as phenols and anilines) to form azo dyes. The tert-octyl group would be expected to enhance the solubility and lightfastness of the resulting dyes.

Conclusion and Future Outlook

This compound is a building block with significant, yet underexplored, potential. Its synthesis is achievable through established organic chemistry methodologies, and its functional groups offer a rich playground for synthetic chemists. The sterically demanding tert-octyl group is not a liability but an asset, providing a handle to fine-tune solubility, influence regioselectivity, and enhance the material properties of its derivatives. For researchers engaged in the development of novel dyes, functional materials, and pharmaceutical candidates, a deeper investigation into the chemistry of this versatile aminophenol is a promising avenue for innovation.

References

-

1PlusChem. 6073-20-7 | this compound. [Link]

-

ResearchGate. Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Amino-4-tert-butylphenol in Modern Chemical Synthesis. [Link]

-

Royal Society of Chemistry. New synthetic approaches for the construction of 2-aminophenoxazinone architectures. [Link]

-

Royal Society of Chemistry. New synthetic approaches for the construction of 2-aminophenoxazinone architectures. [Link]

-

PubChem. 2-Amino-4-methylphenol. [Link]

-

Ali, A., et al. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Future Journal of Pharmaceutical Sciences, 9(1), 22. [Link]

-

MDPI. Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. [Link]

-

ResearchGate. Selective alkylation of hydroxyl group of aminophenols. [Link]

-

ACS Omega. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [Link]

- Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

-

ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]

-

Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]

-

ResearchGate. Diazotization of 2‐ or 4‐aminophenols. [Link]

-

National Center for Biotechnology Information. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

-

Royal Society of Chemistry. Synthesis of substituted benzo[b][1][14]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Dear all, Is there any simple method to make n acetylation of 2-amino phenol?. [Link]

- Google Patents. Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.

-

ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]

- Google Patents.

-

Chemistry Stack Exchange. Selectivity of diazo-coupling with p-amino phenol. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

PubChem. Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol. [Link]

- Google Patents.

-

Organic Syntheses. 2-amino-4-nitrophenol. [Link]

-